molecular formula C14H11ClINO2 B3869103 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide

2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide

Cat. No. B3869103
M. Wt: 387.60 g/mol
InChI Key: DDQUFGLZFPCEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide, also known as CPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacological research. CPIA is a synthetic compound that was first synthesized in 2009 by a team of researchers at the University of California, San Francisco. Since then, CPIA has been the subject of numerous studies investigating its potential as a tool for understanding biological processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide involves its ability to bind to specific GPCRs, which are involved in a wide range of cellular processes. When this compound binds to a GPCR, it can activate or inhibit downstream signaling pathways, leading to changes in cellular function. This mechanism of action has made this compound a valuable tool for studying the effects of various compounds on GPCRs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific GPCR that it binds to. However, some of the general effects of this compound include changes in cellular signaling, alterations in gene expression, and modifications to protein function. These effects can be used to study the role of specific GPCRs in various biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide in lab experiments is its ability to selectively bind to specific GPCRs. This allows researchers to study the effects of various compounds on these receptors without affecting other cellular processes. However, one limitation of this compound is its synthetic nature, which may limit its applicability to certain biological systems.

Future Directions

There are several potential future directions for research involving 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide. One area of interest is the development of new compounds based on the structure of this compound that may have improved binding affinity or selectivity for specific GPCRs. Another potential direction is the use of this compound in the development of new drugs targeting GPCRs, which are involved in numerous diseases and disorders. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in pharmacological research.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide has been used extensively in pharmacological research as a tool for investigating the mechanisms of action of various drugs and compounds. One of the primary applications of this compound is in the study of G protein-coupled receptors (GPCRs), which are a family of membrane proteins that play a critical role in cellular signaling. This compound has been shown to bind to specific GPCRs, allowing researchers to study the effects of various compounds on these receptors.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQUFGLZFPCEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.